3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid
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Overview
Description
3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is a heterocyclic compound with the molecular formula C4H5N3O4. It is characterized by a six-membered ring containing three nitrogen atoms and two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization and oxidation steps .
Industrial Production Methods: the principles of organic synthesis, such as batch processing and the use of catalysts, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its effects are mediated through the modulation of specific proteins and enzymes, although detailed pathways are still under investigation .
Comparison with Similar Compounds
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Comparison: Compared to similar compounds, 3,5-Dioxo-1,2,4-triazinane-6-carboxylic acid is unique due to its specific ring structure and functional groupsFor instance, the presence of carboxylic acid groups enhances its solubility and reactivity in aqueous environments .
Properties
Molecular Formula |
C4H5N3O4 |
---|---|
Molecular Weight |
159.10 g/mol |
IUPAC Name |
3,5-dioxo-1,2,4-triazinane-6-carboxylic acid |
InChI |
InChI=1S/C4H5N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h1,6H,(H,9,10)(H2,5,7,8,11) |
InChI Key |
BADUNEJTYRFCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)NN1)C(=O)O |
Origin of Product |
United States |
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